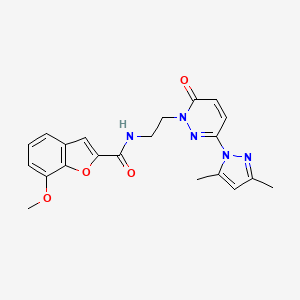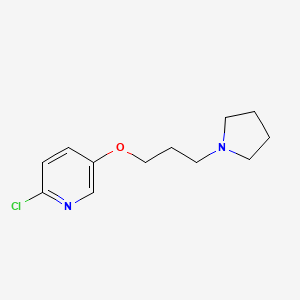![molecular formula C8H7LiN2O3 B2624848 Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate CAS No. 2375260-13-0](/img/structure/B2624848.png)
Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate” is a derivative of the pyrano[2,3-d]pyrimidine class . Pyrano[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine derivatives often involves multicomponent reactions . For instance, one study describes the use of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . Another study mentions the incorporation of aliphatic amine substitutions on C-5 of the D-ring to improve the physicochemical properties .Molecular Structure Analysis
The molecular structure of pyrano[2,3-d]pyrimidine derivatives can be analyzed using various techniques. For example, IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are commonly used .Chemical Reactions Analysis
Pyrano[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, they can react with aldehyde derivatives to form arylidenemalononitrile, which can then undergo photochemical activation to form a radical intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrano[2,3-d]pyrimidine derivatives can be influenced by various factors. For example, the introduction of phenylpyridine-carboxamide scaffold and the oxidation of the sulfur atom in thiopyran can have different impacts on different series of compounds .Mecanismo De Acción
In general, these compounds might interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function . The affected biochemical pathways would depend on the specific targets of the compound.
As for pharmacokinetics, it would involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence its pharmacokinetics .
The result of the compound’s action would be changes at the molecular and cellular levels, which could lead to the observed biological effects. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
The safety and hazards associated with pyrano[2,3-d]pyrimidine derivatives can vary depending on the specific compound. For example, one compound, 4-Chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, has hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Direcciones Futuras
The future directions for research on pyrano[2,3-d]pyrimidine derivatives could involve further exploration of their potential biological activities and the development of more efficient synthesis methods . Additionally, the design of new derivatives with improved physicochemical properties could be a promising area of research .
Propiedades
IUPAC Name |
lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7;/h3H,1-2,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRBUAXHFFUCIT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCC2=CN=C(N=C21)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624766.png)

![1-Methyl-7-m-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2624768.png)




![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2624777.png)
![Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2624778.png)



![5-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2624785.png)
